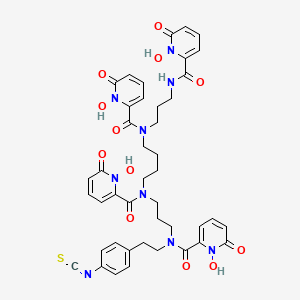

p-SCN-Bn-HOPO

Description

Properties

Molecular Formula |

C43H45N9O12S |

|---|---|

Molecular Weight |

911.9 g/mol |

IUPAC Name |

1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |

InChI |

InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |

InChI Key |

WHWUNEASNJESIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for Zirconium-89 Immuno-PET

For Immediate Release

NEW YORK, NY – In the landscape of diagnostic radiopharmaceuticals, the quest for greater stability and enhanced imaging contrast is paramount. A significant advancement in this area is the development and application of the bifunctional chelator p-SCN-Bn-HOPO. This technical guide provides an in-depth overview of its core properties, comparative performance against the current standard, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

The chelator, this compound, is a derivative of 3,4,3-(LI-1,2-HOPO) featuring a para-isothiocyanatobenzyl (p-SCN-Bn) linker. This functional group allows for covalent conjugation to biomolecules, such as antibodies, creating powerful tools for targeted positron emission tomography (PET) imaging. The primary application of this compound lies in its exceptional ability to chelate Zirconium-89 (⁸⁹Zr), a radionuclide with a half-life well-suited for antibody-based PET imaging.

A Leap Forward in In Vivo Stability

The critical advantage of this compound over the conventional chelator, p-SCN-Bn-DFO (desferrioxamine), is its superior in vivo stability.[1][2][3] The octadentate nature of the HOPO (hydroxypyridinone) ligand fully coordinates the Zr⁴⁺ ion, forming a highly stable complex.[1][4] This increased stability significantly reduces the release of free ⁸⁹Zr⁴⁺ in vivo, a major drawback of the hexadentate DFO chelator which leads to off-target accumulation of radioactivity in bone.

The practical implication of this enhanced stability is a dramatic reduction in bone uptake of ⁸⁹Zr, leading to improved image quality and lower radiation doses to non-target tissues.

Quantitative Performance Metrics

The performance of this compound has been rigorously evaluated and compared with the industry standard, p-SCN-Bn-DFO. The following tables summarize the key quantitative data from these comparative studies.

| Parameter | ⁸⁹Zr-HOPO-Trastuzumab | ⁸⁹Zr-DFO-Trastuzumab | Reference |

| Specific Activity | ~2 mCi/mg | ~2 mCi/mg | |

| Serum Stability (7 days) | ~89.2% | ~94.7% | |

| Chelates per Antibody | 2.8 ± 0.2 | 2.0 ± 0.5 |

Table 1: Comparison of Radiolabeling and Stability Parameters.

| Tissue | ⁸⁹Zr-HOPO-Trastuzumab (%ID/g at 336h) | ⁸⁹Zr-DFO-Trastuzumab (%ID/g at 336h) | Reference |

| Tumor (BT474) | 61.9 ± 26.4 | 138.2 ± 35.3 | |

| Bone | 2.4 ± 0.3 | 17.0 ± 4.1 | |

| Tumor:Bone Ratio | >25 | ~8 |

Table 2: Comparative Biodistribution Data in BT474 Tumor-Bearing Mice.

Experimental Protocols

Synthesis of this compound

An improved, efficient synthesis of this compound has been developed, significantly increasing the overall yield from ~1.4% to 14.3%. This four-step process enhances the availability of the chelator for broader research and clinical applications.

Antibody Conjugation

The conjugation of this compound to an antibody, such as trastuzumab, is achieved through the formation of a stable thiourea bond between the isothiocyanate group of the chelator and a lysine residue on the antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound dissolved in DMSO

-

0.1 M Sodium Carbonate (Na₂CO₃)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Reaction tubes (e.g., low-binding Eppendorf tubes)

Procedure:

-

Prepare the antibody solution to a concentration of 2-10 mg/mL.

-

Adjust the pH of the antibody solution to 8.8-9.0 using 0.1 M Na₂CO₃.

-

Add a 5-fold molar excess of this compound (from DMSO stock) to the antibody solution.

-

Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.

-

Purify the resulting antibody-chelator conjugate using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 0.5 M HEPES, pH 7.4).

-

Determine the concentration of the purified conjugate and the average number of chelates per antibody using an isotopic dilution assay.

Radiolabeling with Zirconium-89

The radiolabeling process involves the chelation of ⁸⁹Zr by the HOPO moiety of the conjugated antibody.

Materials:

-

⁸⁹Zr-oxalate solution

-

2 M Sodium Carbonate (Na₂CO₃)

-

0.5 M HEPES buffer, pH 7.4

-

Purified antibody-HOPO conjugate

-

DTPA (diethylenetriaminepentaacetic acid) solution (50 mM, pH 7) for quenching

-

Instant thin-layer chromatography (iTLC) materials for quality control

Procedure:

-

In a reaction tube, neutralize the acidic ⁸⁹Zr-oxalate solution to a pH of 6.8-7.5 by adding 2 M Na₂CO₃.

-

Add the purified antibody-HOPO conjugate to the pH-adjusted ⁸⁹Zr solution.

-

Incubate the reaction mixture for 1-3 hours at room temperature.

-

Monitor the reaction progress and determine the radiochemical yield using iTLC.

-

Once the desired radiochemical yield is achieved, quench the reaction by adding a small volume of DTPA solution to scavenge any unchelated ⁸⁹Zr.

-

Purify the ⁸⁹Zr-labeled antibody from unincorporated ⁸⁹Zr using a size-exclusion column.

In Vitro and In Vivo Stability Studies

Serum Stability:

-

Add the purified ⁸⁹Zr-HOPO-antibody conjugate to human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 24, 48, 168 hours), analyze aliquots by iTLC or radio-HPLC to determine the percentage of intact radioimmunoconjugate.

Biodistribution Studies:

-

Utilize an appropriate animal model (e.g., female athymic nude mice with subcutaneous BT474 xenografts).

-

Inject the ⁸⁹Zr-HOPO-antibody conjugate intravenously into the tail vein.

-

At predetermined time points post-injection, euthanize the animals.

-

Harvest organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone).

-

Weigh the tissues and measure the radioactivity using a gamma counter.

-

Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Workflow and Comparative Advantage

The following diagrams illustrate the experimental workflow for preparing and evaluating ⁸⁹Zr-HOPO-based radioimmunoconjugates and the key comparative advantage of this compound.

References

- 1. Improved Synthesis of the Bifunctional Chelator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Superior Bifunctional Chelator for (89)Zr ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Superior Bifunctional Chelator: A Technical Guide to p-SCN-Bn-HOPO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of p-SCN-Bn-HOPO, a bifunctional chelator demonstrating significant advantages in the field of nuclear medicine, particularly for Zirconium-89 based radioimmunotherapy and Positron Emission Tomography (PET) imaging.

Core Structure and Properties

This compound, with the chemical formula C43H45N9O12S and a molecular weight of 911.94 g/mol , is a derivative of the octadentate hydroxypyridinone (HOPO) chelator, 3,4,3-(LI-1,2-HOPO).[1][2] Its structure features four 1,2-hydroxypyridinone groups attached to a spermine backbone, providing eight oxygen donor atoms for strong coordination with metal ions.[3][4] A key feature is the p-isothiocyanatobenzyl (SCN-Bn) group, which allows for covalent conjugation to biomolecules, such as antibodies, through the formation of a stable thiourea bond with lysine residues.[5]

The primary application of this compound is as a chelator for the radionuclide Zirconium-89 (⁸⁹Zr). The resulting ⁸⁹Zr-HOPO complex exhibits superior stability compared to the commonly used chelator desferrioxamine (DFO), leading to significantly reduced in vivo release of the radionuclide and consequently lower accumulation in non-target tissues like bone.

Chemical Structure of this compound

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Improved Synthesis of the Bifunctional Chelator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved synthesis of the bifunctional chelator this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of p-SCN-Bn-HOPO

For researchers, scientists, and drug development professionals, this guide details the mechanism of action, experimental validation, and applications of the bifunctional chelator p-SCN-Bn-HOPO. This compound and its parent analogue, 3,4,3-LI(1,2-HOPO), represent significant advancements in radiometal chelation for medical imaging and actinide decorporation.

Core Mechanism of Action: Superior Chelation through Octadentate Coordination

The primary mechanism of action of this compound lies in its function as a highly stable and selective chelating agent. It is a bifunctional derivative of the octadentate hydroxypyridinone ligand 3,4,3-LI(1,2-HOPO), which was designed based on biomimetic principles inspired by siderophores. The core of its efficacy is the arrangement of four 1,2-hydroxypyridinone (HOPO) groups on a spermine backbone.[1][2] These HOPO units provide eight oxygen donor atoms that form a stable, fully coordinated complex with metal ions, such as Zirconium-89 (⁸⁹Zr).[3][4] This octadentate coordination is crucial for its superior stability compared to hexadentate chelators like desferrioxamine (DFO).[1] The isothiocyanate group (-SCN) provides a reactive site for covalent conjugation to biomolecules, such as antibodies, without compromising the chelation properties.

In the context of immuno-PET imaging with ⁸⁹Zr, the robust coordination of this compound to the ⁸⁹Zr⁴⁺ cation prevents its release in vivo. This is critical because free ⁸⁹Zr⁴⁺ tends to accumulate in the bone, leading to high background signals and unnecessary radiation doses to non-target tissues. The superior stability of the ⁸⁹Zr-HOPO complex results in improved image contrast and safer biodistribution profiles.

The parent compound, 3,4,3-LI(1,2-HOPO), operates via a similar mechanism for actinide decorporation. Its high affinity and selectivity for actinides like plutonium (Pu), americium (Am), and uranium (U) allow it to effectively sequester these toxic metals from biological systems. By forming stable, soluble complexes, it facilitates the excretion of these radionuclides from the body, significantly reducing their retention in organs like the liver, bones, and kidneys.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the performance of this compound and its parent compound.

Table 1: Comparative Biodistribution of ⁸⁹Zr-labeled Trastuzumab with DFO and HOPO Chelators in BT474 Tumor-Bearing Mice at 336 hours Post-Injection

| Organ | ⁸⁹Zr-DFO-trastuzumab (%ID/g) | ⁸⁹Zr-HOPO-trastuzumab (%ID/g) |

| Bone | 17.0 | 2.4 |

| Tumor | Not specified, but tumor:bone ratio was >3x higher for HOPO | Not specified, but tumor:bone ratio was >3x higher for HOPO |

Table 2: In Vitro Stability of ⁸⁹Zr-Chelator Complexes in Human Serum over 7 Days

| Complex | Percent Intact after 7 days |

| ⁸⁹Zr-DFO-trastuzumab | 94.7 ± 0.7% |

| ⁸⁹Zr-HOPO-trastuzumab | 89.2 ± 0.9% |

| ⁸⁹Zr-p-SCN-Bn-DFO (unconjugated) | 97.7 ± 0.2% |

| ⁸⁹Zr-p-SCN-Bn-HOPO (unconjugated) | 97.5 ± 0.5% |

Table 3: Efficacy of 3,4,3-LI(1,2-HOPO) for Actinide Decorporation in Rats

| Actinide | Organ | Reduction Factor vs. Control |

| Plutonium (Pu) | Carcass | 2 |

| Liver | 6 | |

| Americium (Am) | Carcass | 10 |

| Liver | 30 | |

| Uranium (U) | Kidneys | 75 |

Key Experimental Protocols

Synthesis and Conjugation of this compound: The synthesis of this compound involves a multi-step process to create the spermine-based HOPO ligand with a pendant para-benzyl-isothiocyanate arm for conjugation. For antibody conjugation, this compound is reacted with the antibody (e.g., trastuzumab) at a specific molar ratio (e.g., 5:1 ligand to antibody) in a suitable buffer. The isothiocyanate group forms a stable thiourea bond with amine groups on lysine residues of the antibody. The average number of chelators per antibody can be determined using an isotopic dilution assay.

Radiolabeling with Zirconium-89: The antibody-HOPO conjugate is radiolabeled with ⁸⁹Zr under mild conditions. Typically, ⁸⁹Zr in oxalate is neutralized and buffered before being added to the conjugate. The reaction proceeds at room temperature, and the final radiolabeled immunoconjugate is purified. The specific activity is then determined.

In Vivo Immuno-PET Imaging and Biodistribution: Animal models, such as nude mice bearing tumor xenografts (e.g., BT474), are used for in vivo studies. The ⁸⁹Zr-labeled immunoconjugate is administered intravenously. PET imaging is performed at various time points to visualize the biodistribution. For quantitative biodistribution, tissues and organs are harvested at the end of the study, weighed, and their radioactivity is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Actinide Decorporation Studies: Rodent models are contaminated with actinides via routes such as intramuscular or intravenous injection. The decorporation agent, 3,4,3-LI(1,2-HOPO), is then administered, often daily for a set period. Control groups receive a vehicle or a standard treatment like DTPA. After the treatment period, the animals are euthanized, and the retention of the actinide in various tissues (liver, kidneys, carcass) is measured to determine the efficacy of the chelator.

Visualizations

Caption: Chelation of a Zr(IV) ion by the octadentate ligand this compound.

Caption: Experimental workflow for ⁸⁹Zr immuno-PET imaging.

Caption: Logical pathway of actinide decorporation by 3,4,3-LI(1,2-HOPO).

References

- 1. researchgate.net [researchgate.net]

- 2. Improved synthesis of the bifunctional chelator this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound: A Superior Bifunctional Chelator for (89)Zr ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Rise of HOPO Chelators: A Technical Guide to Their Discovery, Development, and Application in Heavy Metal Decorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing concern over heavy metal and radionuclide contamination, stemming from sources as diverse as medical imaging contrast agents and industrial waste, has propelled the search for effective and safe chelating agents. Among the most promising candidates to emerge are the hydroxypyridinone (HOPO) chelators. Inspired by the iron-scavenging siderophores found in nature, these synthetic ligands exhibit a remarkable affinity and selectivity for a range of toxic metal ions, including actinides and lanthanides. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of HOPO chelators, with a focus on their potential as therapeutic agents for heavy metal decorporation.

The Biomimetic Approach: Learning from Siderophores

The design of HOPO chelators is a prime example of biomimicry. Siderophores, small molecules produced by microorganisms to sequester essential iron (Fe³⁺), provided the foundational blueprint. The key insight was the similarity in coordination chemistry between Fe³⁺ and tetravalent actinides like plutonium (Pu⁴⁺). This led to the hypothesis that ligands designed to bind iron with high affinity could also be effective at sequestering actinides. The hydroxypyridinone moiety, a key functional group in many siderophores, became the cornerstone of this new class of synthetic chelators.

Key HOPO Chelators: Structure and Properties

Two of the most extensively studied and promising HOPO chelators are the octadentate ligand 3,4,3-LI(1,2-HOPO) and the tetradentate ligand 5-LIO(Me-3,2-HOPO).

-

3,4,3-LI(1,2-HOPO): This ligand features four 1,2-HOPO units attached to a linear spermine backbone. Its octadentate nature allows it to form highly stable, coordinatively saturated complexes with large metal ions like actinides.

-

5-LIO(Me-3,2-HOPO): This smaller, tetradentate chelator incorporates two Me-3,2-HOPO units. While forming less saturated complexes with larger ions, it has shown significant efficacy for certain metals and can be administered orally.

Quantitative Data: A Comparative Overview

The effectiveness of a chelating agent is quantitatively defined by its ability to bind a target metal ion and facilitate its excretion. The following tables summarize key quantitative data for prominent HOPO chelators, comparing their performance with the conventional chelating agent, Diethylenetriaminepentaacetic acid (DTPA).

| Chelator | Metal Ion | log β₁₁₀ | pM |

| 3,4,3-LI(1,2-HOPO) | Ce(III) | 17.7 | - |

| Ce(IV) | 41.5 | - | |

| Th(IV) | 40.1 | 33.6 | |

| U(IV) | - | 34.6 | |

| Np(IV) | - | 35.5 | |

| Pu(IV) | - | 36.6 | |

| Am(III) | - | 20.4 | |

| Cm(III) | - | 21.8 | |

| Gd(III) | - | 19.3 | |

| 5-LIO(Me-3,2-HOPO) | Th(IV) | log β₁₂₀ = 39.1 | 29.8 |

| U(VI) | 14.9 | 15.5 | |

| DTPA | Th(IV) | - | 23.3 |

| U(IV) | - | 25.1 | |

| Np(IV) | - | 25.5 | |

| Pu(IV) | - | 26.1 | |

| Am(III) | - | 18.5 | |

| Gd(III) | - | 15.7 | |

| Table 1: Stability Constants (log β) and pM Values for HOPO Chelators and DTPA with Various Metal Ions. The pM value represents the negative logarithm of the free metal ion concentration at physiological pH (7.4) with 1 µM total metal and 10 µM total ligand, indicating the chelator's affinity under biological conditions. Higher pM values signify stronger chelation. Data compiled from multiple sources.[1][2][3] |

| Chelator | Metal | Route | % Decorporation (vs. Control) |

| 3,4,3-LI(1,2-HOPO) | Pu(IV) | IP | 85-95% |

| Oral | 80-90% | ||

| Am(III) | IP | 70-80% | |

| Oral | 60-70% | ||

| U(VI) | IP | ~20% | |

| Gd(III) | IP | Significant reduction in organ retention | |

| 5-LIO(Me-3,2-HOPO) | U(VI) | IP | 45-87% (kidney), 8-48% (femur) |

| Np(V) | IP | >90% | |

| DTPA | Pu(IV) | IP | 40-60% |

| Am(III) | IP | 30-50% | |

| U(VI) | IP | Ineffective | |

| Table 2: In Vivo Decorporation Efficacy of HOPO Chelators and DTPA in Rodent Models. The percentage of decorporation represents the reduction in the body burden of the metal compared to untreated control animals. Data is approximated from various studies.[4][5] |

Experimental Protocols

The development and evaluation of HOPO chelators involve a series of well-defined experimental procedures. Below are outlines of key methodologies.

Synthesis of 3,4,3-LI(1,2-HOPO)

The synthesis of this octadentate ligand is a multi-step process that has been optimized for scale-up.

-

Protection of Spermine: The primary and secondary amines of the spermine backbone are protected, typically using tert-butoxycarbonyl (Boc) groups.

-

Activation of HOPO Precursor: The carboxylic acid of a protected 1-hydroxy-2-pyridinone precursor is activated, often by conversion to an N-hydroxysuccinimide (NHS) ester.

-

Amide Coupling: The activated HOPO precursor is coupled to the deprotected primary amines of the spermine backbone.

-

Deprotection: The protecting groups on the HOPO moieties and the spermine backbone are removed to yield the final 3,4,3-LI(1,2-HOPO) ligand.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

In Vivo Decorporation Efficacy Studies in Rodents

These studies are crucial for evaluating the therapeutic potential of a chelator. A typical protocol is as follows:

-

Animal Model: Typically, mice or rats are used.

-

Contamination: Animals are administered a solution of the target radionuclide (e.g., ²³⁸Pu, ²⁴¹Am, ¹⁵³Gd) via intravenous or intramuscular injection.

-

Treatment: At a specified time post-contamination (e.g., 1 hour for prompt treatment, or delayed time points), the chelating agent (HOPO or control like DTPA) is administered, either orally (gavage) or via injection (intraperitoneal or intravenous).

-

Sample Collection: Over a set period (e.g., 24-48 hours), urine and feces are collected to measure excreted radioactivity.

-

Biodistribution Analysis: At the end of the study, animals are euthanized, and major organs and tissues (liver, kidneys, skeleton, etc.) are harvested.

-

Quantification: The amount of radionuclide in the excreta and tissues is quantified using appropriate radiation detection methods (e.g., gamma counting, liquid scintillation).

-

Data Analysis: The percentage of the injected dose in each compartment is calculated and compared between treated and control groups to determine the decorporation efficacy.

In Vitro Cytotoxicity Assay

Assessing the toxicity of the chelator is a critical step.

-

Cell Culture: Human cell lines (e.g., kidney, liver, lung cells) are cultured in appropriate media.

-

Treatment: Cells are exposed to a range of concentrations of the HOPO chelator for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration of the chelator that reduces cell viability by 50% (IC₅₀) is determined.

Mechanism of Action and Cellular Pathways

The primary mechanism of action of HOPO chelators is the formation of stable, water-soluble complexes with target metal ions in the bloodstream and tissues. These complexes are then excreted from the body, primarily through the kidneys (urine) and to some extent through the liver (feces).

Heavy metal toxicity often stems from their ability to induce oxidative stress and disrupt cellular signaling pathways. Gadolinium, for instance, has been shown to activate pathways involved in inflammation, apoptosis, and fibrosis.

HOPO chelators can intervene in these processes by sequestering the free metal ions, thereby preventing them from inducing oxidative stress and activating downstream signaling cascades that lead to cellular damage.

The excretion of metal-chelator complexes is a complex process involving transport across cellular membranes and excretion into urine or bile. The physicochemical properties of the complex, such as its size, charge, and lipophilicity, play a crucial role in determining the primary route of elimination.

Conclusion and Future Directions

HOPO chelators represent a significant advancement in the field of heavy metal and actinide decorporation. Their design, rooted in biomimicry, has led to compounds with high efficacy and selectivity. The quantitative data clearly demonstrate their superiority over traditional chelating agents like DTPA for a range of toxic metals. While significant progress has been made, future research will likely focus on:

-

Optimizing Oral Bioavailability: Further modifications to the ligand structure to enhance absorption from the gastrointestinal tract.

-

Expanding the Scope: Investigating the efficacy of HOPO chelators for a broader range of toxic metals.

-

Clinical Translation: Moving promising candidates like 3,4,3-LI(1,2-HOPO) through clinical trials to become approved therapies for human use.

The continued development of HOPO chelators holds great promise for addressing the challenges of heavy metal and radionuclide contamination in both medical and environmental contexts.

References

- 1. mdpi.com [mdpi.com]

- 2. Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 3,2-Hydroxypyridinone-based Decorporation Agent that Removes Uranium from Bones In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

introduction to bifunctional chelators in immuno-PET

An In-depth Technical Guide to Bifunctional Chelators in Immuno-PET

Introduction to Immuno-PET

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that plays a crucial role in oncology for diagnosis, staging, and monitoring therapeutic response.[1] Immuno-PET combines the exquisite specificity of monoclonal antibodies (mAbs) with the high sensitivity of PET imaging.[2][3] This technique utilizes mAbs or their fragments, which are labeled with a positron-emitting radionuclide, to visualize and quantify the expression of specific tumor-associated antigens in vivo.[1][2] The ability of immuno-PET to provide phenotypic information about primary and metastatic lesions is pivotal for guiding therapy decisions and developing targeted treatments.

At the heart of this technology lies the bifunctional chelator (BFC). A BFC is a molecule with two distinct functional ends: one end forms a highly stable coordination complex with a radiometal ion, while the other end possesses a reactive group that can be covalently attached to a biomolecule, such as an antibody. The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which could otherwise lead to high background signals, inaccurate imaging, and potential toxicity from off-target radiation.

Core Components: Radionuclides and Chelators

The choice of radionuclide and its corresponding chelator is dictated by the pharmacokinetic properties of the targeting antibody. Intact mAbs have long biological half-lives, requiring radionuclides with similarly long half-lives to allow for optimal tumor accumulation and clearance from the blood pool.

Key Radionuclides for Immuno-PET

| Radionuclide | Physical Half-life | Key Characteristics | Primary Chelators |

| Zirconium-89 (⁸⁹Zr) | 78.4 hours | Ideal for intact, full-length antibodies due to its long half-life. | Desferrioxamine (DFO), DFO* |

| Copper-64 (⁶⁴Cu) | 12.7 hours | Suitable for antibody fragments (e.g., F(ab')₂, Fab) or same-day imaging protocols; also has therapeutic potential (theranostic). | DOTA, NOTA, NODAGA, SarAr |

| Gallium-68 (⁶⁸Ga) | 68 minutes | Primarily used for peptides and small antibody fragments due to its short half-life. | NOTA, NODAGA, DOTA |

| Scandium-44 (⁴⁴Sc) | 3.97 hours | Emerging radionuclide suitable for peptides and small biologics. | DOTA, Picaga (mpatcn) |

Bifunctional Chelators for Zirconium-89 (⁸⁹Zr)

With a half-life that matches the biological half-life of intact mAbs, ⁸⁹Zr is the radionuclide of choice for imaging with full-length antibodies.

-

Desferrioxamine (DFO): For years, the hexadentate chelator DFO has been the clinical gold standard for ⁸⁹Zr. However, the ⁸⁹Zr-DFO complex exhibits limited in vivo stability, leading to the release of free ⁸⁹Zr⁴⁺, which accumulates in bone. This elevated bone uptake can obscure the detection of bone metastases and increases the radiation dose to bone marrow.

-

DFO: To address the stability issues of DFO, an octadentate variant, DFO, was developed. DFO* forms a more stable and kinetically inert complex with ⁸⁹Zr, resulting in significantly lower bone uptake in preclinical models compared to DFO, making it a superior candidate for clinical ⁸⁹Zr-immuno-PET.

Quantitative Comparison of ⁸⁹Zr Chelators

| Chelator | Antibody | In Vitro Serum Stability (7 days) | Tumor Uptake (%ID/g at 144h p.i.) | Bone (Femur) Uptake (%ID/g at 144h p.i.) | Reference |

| DFO-NCS | Trastuzumab | ~75% | 22.3 ± 7.6 | 11.2 ± 1.1 | |

| DFO-NCS | Trastuzumab | >95% | 26.3 ± 5.8 | 3.7 ± 0.5 | |

| DFO-Squaramide | anti-gD mAb | ~80% (at 7d) | Not Reported | ~10% (at 14d) | |

| DFO-Squaramide | anti-gD mAb | >95% (at 7d) | Not Reported | ~5% (at 14d) |

Note: %ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection.

Bifunctional Chelators for Copper-64 (⁶⁴Cu)

⁶⁴Cu is an attractive radionuclide for PET imaging due to its convenient half-life and the versatile coordination chemistry it allows. The choice of chelator is critical, as unstable complexes can lead to transchelation of ⁶⁴Cu to endogenous proteins, resulting in high liver uptake.

-

Acyclic Chelators (e.g., DTPA): These generally form less stable complexes with ⁶⁴Cu and are not recommended for in vivo applications, showing poor stability in serum (<40% intact after 48 hours).

-

Macrocyclic Chelators: These form significantly more stable complexes.

-

DOTA: While commonly used, ⁶⁴Cu-DOTA complexes can be labile in vivo, leading to notable non-specific liver accumulation.

-

NOTA and NODAGA: These smaller macrocyclic chelators form highly stable complexes with ⁶⁴Cu. Studies consistently show that NOTA-based conjugates have greater in vitro and in vivo stability, leading to lower liver uptake compared to their DOTA counterparts.

-

SarAr: Sarcophagine-based chelators exhibit exceptional stability for ⁶⁴Cu complexation.

-

Quantitative Comparison of ⁶⁴Cu Chelators

| Chelator | Antibody | Radiolabeling Efficiency | In Vitro Serum Stability (48h) | Liver Uptake (%ID/g at 48h) | Tumor Uptake (%ID/g at 48h) | Reference |

| p-SCN-Bn-DTPA | Rituximab | 92% | <40% | Not Reported | Not Reported | |

| p-SCN-Bn-DOTA | Rituximab | >99% | ~94% | Not Reported | Not Reported | |

| p-SCN-Bn-NOTA | Rituximab | >99% | 97.5% | Not Reported | Not Reported | |

| DOTA | mAb7 | 59-71% | Not Reported | 10.3 ± 2.0 | 10.9 ± 2.6 | |

| NODAGA | mAb7 | 59-71% | Not Reported | 5.5 ± 0.8 | 11.0 ± 2.4 | |

| SarAr | ch14.18 | >95% | >95% | 12.1 ± 1.6 | 13.9 ± 3.4 |

Bifunctional Chelators for Gallium-68 (⁶⁸Ga)

Due to its short half-life, ⁶⁸Ga is best suited for imaging smaller biomolecules like antibody fragments or peptides that exhibit rapid pharmacokinetics.

-

DOTA: DOTA can chelate ⁶⁸Ga, but efficient labeling often requires heating, which can be detrimental to sensitive proteins.

-

NOTA and NODAGA: These chelators are superior for ⁶⁸Ga as they allow for rapid and efficient radiolabeling under mild, room-temperature conditions. The resulting ⁶⁸Ga-NOTA complex is also more thermodynamically stable than the ⁶⁸Ga-DOTA complex.

Quantitative Data for ⁶⁸Ga Chelators

| Chelator | Biomolecule | Labeling Conditions | Radiochemical Yield | Tumor-to-Blood Ratio (1h p.i.) | Reference |

| NOTA | anti-MMR-sdAb | Room Temp, 10 min | 76 ± 2% | 6.80 ± 0.62 | |

| NODAGA | ADAPT6 | 95°C, 15 min | >99% | ~11 | |

| DOTA | [Tyr³]octreotide | 95°C, 5 min | >95% | ~10 |

Visualized Workflows and Concepts

The development of an immuno-PET agent follows a structured workflow, from initial conjugation to final in vivo analysis.

Caption: A high-level overview of the immuno-PET agent development process.

References

A Technical Guide to p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for ⁸⁹Zr Immuno-PET

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bifunctional chelator p-SCN-Bn-HOPO, a promising agent in the field of nuclear medicine and radiopharmaceutical development. This document details its chemical properties, synthesis, and its application in immuno-Positron Emission Tomography (immuno-PET), with a focus on its use with Zirconium-89 (⁸⁹Zr).

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. This octadentate chelator, based on a spermine backbone with four 1,2-hydroxypyridinone (HOPO) groups, is designed for stable coordination of radiometals and covalent attachment to biomolecules.

| Property | Value | Reference |

| CAS Number | 1822331-55-4 | [1][2][3] |

| Molecular Weight | 911.94 g/mol | [1][2] |

| Chemical Formula | C₄₃H₄₅N₉O₁₂S |

Introduction to a Next-Generation Chelator

This compound has emerged as a superior alternative to the conventional chelator desferrioxamine (DFO) for radiolabeling antibodies with ⁸⁹Zr. The primary advantage of this compound lies in the exceptional stability of the resulting ⁸⁹Zr-HOPO complex. In vivo studies have demonstrated that this enhanced stability leads to significantly reduced bone uptake of the radioisotope, a critical issue observed with ⁸⁹Zr-DFO constructs. This characteristic not only improves imaging contrast but also minimizes the radiation dose to non-target tissues like the bone marrow.

The bifunctional nature of this compound is conferred by the p-isothiocyanatobenzyl (SCN-Bn) group, which allows for efficient covalent conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, forming a stable thiourea linkage.

Experimental Protocols

Detailed methodologies for the synthesis, antibody conjugation, and radiolabeling of this compound are crucial for its application in research and development.

Improved Synthesis of this compound

An improved, four-step synthesis of this compound has been developed, offering a significant increase in overall yield to 14.3% compared to the previous nine-step method with a 1.4% yield. This advancement enhances the accessibility of the chelator for broader research and clinical applications.

Schematic of the Improved Synthesis:

Caption: Workflow of the improved four-step synthesis of this compound.

Conjugation to Trastuzumab

The conjugation of this compound to antibodies, such as the HER2-targeting antibody trastuzumab, is achieved through the reaction of the isothiocyanate group with lysine residues on the antibody.

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Adjust the pH of the antibody solution (e.g., trastuzumab in PBS) to approximately 9.0-9.5 using a bicarbonate buffer.

-

Add the this compound solution to the antibody solution at a specific molar ratio (e.g., 5:1 chelator to antibody).

-

Incubate the reaction mixture at room temperature with gentle mixing for a defined period (e.g., 4-12 hours).

-

Purify the resulting immunoconjugate (e.g., HOPO-trastuzumab) using size-exclusion chromatography to remove unconjugated chelator.

-

Characterize the final product to determine the average number of chelators per antibody.

Radiolabeling with ⁸⁹Zr

The radiolabeling of the HOPO-immunoconjugate with ⁸⁹Zr is a straightforward process that can be performed under mild conditions.

Protocol:

-

Neutralize a solution of ⁸⁹Zr-oxalate with a suitable buffer (e.g., Na₂CO₃) to a pH of approximately 7.

-

Add the purified HOPO-trastuzumab conjugate to the neutralized ⁸⁹Zr solution.

-

Incubate the reaction at room temperature for 1 hour.

-

Monitor the radiolabeling efficiency using radio-TLC or radio-HPLC.

-

Purify the radiolabeled antibody (⁸⁹Zr-HOPO-trastuzumab) if necessary, typically using a desalting column.

In Vivo Performance and Biodistribution

The in vivo performance of ⁸⁹Zr-HOPO-trastuzumab has been extensively evaluated in preclinical models, demonstrating its superiority over ⁸⁹Zr-DFO-trastuzumab.

Comparative Biodistribution Data

The following table summarizes the biodistribution data from a study in nude mice bearing BT474 (HER2-positive) breast cancer xenografts at 336 hours post-injection.

| Organ | ⁸⁹Zr-HOPO-trastuzumab (%ID/g) | ⁸⁹Zr-DFO-trastuzumab (%ID/g) |

| Blood | 4.3 ± 1.2 | 4.4 ± 1.0 |

| Tumor | 61.9 ± 26.4 | 138.2 ± 35.3 |

| Bone (Femur) | 2.4 ± 0.3 | 17.0 ± 4.1 |

| Liver | 6.8 ± 1.5 | 8.1 ± 1.5 |

| Spleen | 3.5 ± 1.0 | 4.2 ± 0.8 |

| Kidneys | 5.1 ± 0.9 | 5.8 ± 0.9 |

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Tumor-to-Organ Ratios

The improved in vivo stability of ⁸⁹Zr-HOPO-trastuzumab results in significantly better tumor-to-bone ratios, which is critical for clear visualization of bone metastases.

| Ratio (336 h post-injection) | ⁸⁹Zr-HOPO-trastuzumab | ⁸⁹Zr-DFO-trastuzumab |

| Tumor-to-Blood | 14.4 | 31.4 |

| Tumor-to-Bone | 25.8 | 8.1 |

Signaling Pathway and Experimental Workflow Visualization

The application of this compound in immuno-PET involves a series of interconnected steps from chelator synthesis to in vivo imaging.

Caption: Workflow for the development and application of ⁸⁹Zr-HOPO-trastuzumab.

Conclusion

This compound represents a significant advancement in the field of radiometal chelation for medical imaging. Its ability to form highly stable complexes with ⁸⁹Zr, coupled with a straightforward conjugation chemistry and an improved synthetic route, positions it as a key enabling technology for the development of next-generation immuno-PET agents. The dramatic reduction in non-target bone uptake addresses a major limitation of existing ⁸⁹Zr-based radiopharmaceuticals, paving the way for clearer diagnostic images and safer therapeutic applications. For researchers and drug development professionals, this compound offers a robust and reliable tool for the preclinical and potential clinical evaluation of antibody-based therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of p-SCN-Bn-HOPO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the bifunctional chelator p-SCN-Bn-HOPO (1-hydroxy-N-(3-(1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-N-(4-(1-hydroxy-N-(3-(1-hydroxy-N-(4-isothiocyanatophenethyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)butyl)-6-oxo-1,6-dihydropyridine-2-carboxamide). This document is intended for researchers, scientists, and drug development professionals working with this chelator, particularly in the context of radiopharmaceutical development.

Introduction to this compound

The bifunctional ligand this compound is a derivative of the octadentate hydroxypyridinone chelator 3,4,3-LI(1,2-HOPO). It incorporates four 1,2-hydroxypyridinone (1,2-HOPO) groups on a spermine backbone, providing a high affinity for various metal ions.[1] The key feature of this compound is the inclusion of a p-isothiocyanatobenzyl (p-SCN-Bn) group, which allows for covalent conjugation to biomolecules, such as antibodies, through the formation of a stable thiourea bond with amine residues.[2] This makes it a valuable tool in the development of targeted radiopharmaceuticals for applications like immuno-positron emission tomography (immunoPET).

Solubility of this compound

Qualitative Solubility

Based on available information from suppliers and research articles, this compound is known to be soluble in dimethyl sulfoxide (DMSO).[3] Its solubility in aqueous solutions is expected to be limited due to the presence of the hydrophobic benzyl group and the overall size of the molecule.

Formulation for In Vivo Use

For preclinical studies and formulation development, a common approach for compounds with low aqueous solubility is to use a co-solvent system. A recommended general formula for formulating such compounds for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and a saline or phosphate-buffered saline (PBS) solution. The proportions of these components can be adjusted to achieve a clear and stable solution. It is crucial to keep the concentration of DMSO to a minimum, especially for in vivo applications, typically below 10% for normal mouse models and under 2% for nude or sensitive mice. Sonication or gentle heating can be employed to aid dissolution.

Stability of this compound and its Metal Complexes

The stability of both the free chelator and its metal complexes is paramount for its successful application, particularly in the context of radiopharmaceuticals where the integrity of the radiolabeled conjugate is essential for accurate targeting and imaging.

Chemical Stability of the Ligand

The this compound molecule contains an isothiocyanate (-N=C=S) group, which is a reactive moiety susceptible to hydrolysis, especially under alkaline conditions. The electrophilic carbon atom of the isothiocyanate group can be attacked by nucleophiles such as water, leading to the formation of a carbamic acid derivative, which can further decompose. Therefore, it is recommended to store this compound in a dry, dark environment at low temperatures (-20°C for long-term storage) to minimize degradation.[3] Solutions of the chelator, particularly in protic solvents, should be prepared fresh for use.

Stability of Metal Complexes

This compound is renowned for forming highly stable complexes with various metal ions, most notably Zirconium-89 (⁸⁹Zr). The octadentate nature of the HOPO ligand allows for full coordination of the metal ion, resulting in a robust complex.[1]

The stability of the ⁸⁹Zr-p-SCN-Bn-HOPO complex has been evaluated in human serum at 37°C. Studies have shown that the complex exhibits excellent stability, with approximately 97.5% remaining intact after 7 days of incubation. When conjugated to the monoclonal antibody trastuzumab, the resulting ⁸⁹Zr-HOPO-trastuzumab conjugate also demonstrates good stability, with about 89.2% of the complex remaining intact over the same period.

Table 1: Serum Stability of ⁸⁹Zr-HOPO Complexes

| Complex | Stability after 7 days in human serum at 37°C |

| ⁸⁹Zr-p-SCN-Bn-HOPO | 97.5 ± 0.5% |

| ⁸⁹Zr-HOPO-trastuzumab | 89.2 ± 0.9% |

The superior in vivo stability of the ⁸⁹Zr-p-SCN-Bn-HOPO complex compared to the widely used chelator p-SCN-Bn-DFO is a key advantage. This enhanced stability is evidenced by significantly lower accumulation of ⁸⁹Zr in bone tissue in preclinical imaging and biodistribution studies. The reduced bone uptake indicates less demetallation of the complex and release of free ⁸⁹Zr⁴⁺, which has a high affinity for bone.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Microcentrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) at known concentrations.

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent (e.g., deionized water or PBS).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully collect an aliquot of the supernatant and centrifuge at high speed to pellet any remaining suspended particles.

-

Analyze the clear supernatant by HPLC to determine the concentration of dissolved this compound.

-

Generate a calibration curve using the standard solutions to quantify the concentration in the supernatant.

-

The determined concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Protocol for Assessing Ligand Stability (pH and Temperature Stress)

This protocol describes a method to evaluate the stability of the this compound ligand under various pH and temperature conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

HPLC system with a suitable column and detector

-

Temperature-controlled incubators or water baths

Procedure:

-

Prepare stock solutions of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and dilute them into the different aqueous buffers to a final known concentration.

-

Divide the solutions for each pH into aliquots for analysis at different time points and for storage at different temperatures (e.g., 4°C, 25°C, 37°C).

-

At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition.

-

Immediately analyze the samples by HPLC.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.

-

Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration (t=0).

-

Plot the percentage of intact ligand versus time for each condition to determine the degradation kinetics.

Protocol for Serum Stability of ⁸⁹Zr-HOPO Complexes

This protocol details the methodology for evaluating the stability of ⁸⁹Zr-labeled this compound and its bioconjugates in human serum.

Materials:

-

⁸⁹Zr-labeled this compound or bioconjugate

-

Human serum

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Radio-TLC or radio-HPLC system

-

Gamma counter

Procedure:

-

Incubate the ⁸⁹Zr-labeled compound in human serum at 37°C.

-

At various time points (e.g., 1, 24, 48, 72, 168 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot to determine the percentage of intact radiolabeled complex. This can be done using several methods:

-

Radio-TLC: Spot the serum sample onto a TLC plate and develop it with a suitable mobile phase to separate the intact complex from released ⁸⁹Zr.

-

SEC: Pass the serum sample through a size-exclusion column to separate the high-molecular-weight radiolabeled antibody conjugate from smaller species like free ⁸⁹Zr.

-

Precipitation: Add an excess of a protein precipitating agent (e.g., ethanol or acetonitrile) to the serum sample, centrifuge, and measure the radioactivity in the supernatant (containing released ⁸⁹Zr) and the pellet (containing the protein-bound radiolabel).

-

-

Calculate the percentage of intact radiolabeled complex at each time point.

Visualizations

Experimental Workflow for ImmunoPET Agent Development

Caption: Workflow for the development of a ⁸⁹Zr-HOPO-based immunoPET agent.

Logical Relationship of Stability Assessment

References

p-SCN-Bn-HOPO: A Comprehensive Technical Review for Drug Development Professionals

An in-depth guide to the synthesis, characterization, and application of the superior bifunctional chelator, p-SCN-Bn-HOPO, for Zirconium-89 based immuno-positron emission tomography (immuno-PET).

Introduction

The development of robust and stable bifunctional chelators is paramount for the advancement of radioimmunotherapy and immuno-PET imaging. The bifunctional chelator this compound has emerged as a superior alternative to the commonly used deferoxamine (p-SCN-Bn-DFO) for the chelation of Zirconium-89 (⁸⁹Zr).[1][2][3][4][5] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, characterization, and in vivo performance. It is intended for researchers, scientists, and drug development professionals working in the field of radiopharmaceuticals.

Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.41 hours, which is well-suited for the in vivo tracking of monoclonal antibodies (mAbs) over several days. However, the use of ⁸⁹Zr with the hexadentate chelator DFO has been associated with the in vivo release of the radiometal, leading to its accumulation in bone. This off-target accumulation compromises image quality and delivers an unnecessary radiation dose to non-target tissues. The octadentate hydroxypyridinone-based chelator, 3,4,3-(LI-1,2-HOPO), from which this compound is derived, offers a more stable coordination environment for the Zr⁴⁺ cation, significantly mitigating these issues.

Synthesis and Physicochemical Properties

The initial synthesis of this compound was a multi-step process with a low overall yield, which limited its widespread adoption. However, an improved and more efficient four-step synthesis has been developed, resulting in a tenfold increase in the overall yield to 14.3%. This advancement has made the chelator more accessible for preclinical and potentially clinical research.

The this compound molecule incorporates the octadentate 3,4,3-(LI-1,2-HOPO) scaffold, which features four 1,2-hydroxypyridinone groups on a spermine backbone. This structure fully coordinates the zirconium ion. A para-benzyl-isothiocyanate (SCN) group is attached to one of the secondary amides, providing a reactive handle for conjugation to the lysine residues of antibodies via a stable thiourea bond.

In Vitro Characterization and Stability

The stability of the radiolabeled immunoconjugate is a critical determinant of its in vivo performance. In vitro studies have demonstrated the high stability of ⁸⁹Zr-HOPO complexes.

| Complex | Stability in Human Serum (7 days at 37°C) | Reference |

| ⁸⁹Zr-p-SCN-Bn-HOPO | 97.5 ± 0.5% | |

| ⁸⁹Zr-HOPO-trastuzumab | 89.2 ± 0.9% | |

| ⁸⁹Zr-p-SCN-Bn-DFO | 97.7 ± 0.2% | |

| ⁸⁹Zr-DFO-trastuzumab | 94.7 ± 0.7% |

While the unconjugated ⁸⁹Zr-HOPO complex shows comparable stability to its DFO counterpart, the antibody-conjugated form exhibits slightly lower, yet still high, stability in human serum over a 7-day period.

In Vivo Performance: Biodistribution and Imaging

The most significant advantage of this compound over DFO is its superior in vivo stability, which translates to markedly lower bone uptake of ⁸⁹Zr. This has been consistently demonstrated in preclinical studies using tumor-bearing mouse models.

Biodistribution Data

The following table summarizes the biodistribution of ⁸⁹Zr-HOPO-trastuzumab and ⁸⁹Zr-DFO-trastuzumab in nude mice bearing BT474 tumors at 336 hours post-injection.

| Organ | ⁸⁹Zr-HOPO-trastuzumab (%ID/g) | ⁸⁹Zr-DFO-trastuzumab (%ID/g) | Reference |

| Blood | 1.3 ± 0.3 | 2.5 ± 0.4 | |

| Heart | 1.0 ± 0.2 | 1.8 ± 0.3 | |

| Lungs | 2.2 ± 0.4 | 4.0 ± 0.7 | |

| Liver | 2.9 ± 0.5 | 4.3 ± 0.7 | |

| Spleen | 1.5 ± 0.3 | 2.7 ± 0.5 | |

| Kidneys | 2.0 ± 0.4 | 3.5 ± 0.6 | |

| Muscle | 0.8 ± 0.1 | 1.4 ± 0.2 | |

| Bone | 2.4 ± 0.4 | 17.0 ± 2.9 | |

| Tumor | 12.1 ± 2.1 | 25.9 ± 4.4 |

The data clearly shows a dramatic reduction in bone accumulation for the ⁸⁹Zr-HOPO-trastuzumab conjugate, with uptake being more than seven times lower than that of the ⁸⁹Zr-DFO-trastuzumab. While the absolute tumor uptake was higher for the DFO conjugate in this particular study, the significantly improved tumor-to-bone ratio with the HOPO chelator enhances image contrast and reduces the risk of misinterpretation, especially in the detection of bone metastases.

Immuno-PET Imaging

PET imaging studies in mice with BT474 breast cancer xenografts have visually confirmed the biodistribution data. Images acquired with ⁸⁹Zr-HOPO-trastuzumab show good tumor uptake with low background signal and, most importantly, minimal radioactivity in the bones. This leads to clearer images and a more accurate assessment of tumor targeting.

Experimental Protocols

Synthesis of this compound (Improved 4-Step Method)

While the specific reagents and detailed reaction conditions are proprietary to the developing labs, the improved synthesis of this compound generally follows a four-step pathway that is more efficient and provides a higher overall yield compared to the initial nine-step method. The new synthetic route also offers the flexibility to modify linker lengths and chemistries, which could be beneficial for optimizing the in vivo clearance properties of future radioimmunoconjugates.

Ligand-Antibody Conjugation

The conjugation of this compound to an antibody, such as trastuzumab, is achieved through the formation of a thiourea bond.

Caption: Workflow for the conjugation of this compound to an antibody.

An isotopic dilution assay can be used to determine the average number of chelators conjugated per antibody molecule. For this compound, this has been reported to be approximately 2.8 ± 0.2 chelators per trastuzumab molecule.

Radiolabeling with ⁸⁹Zr

The antibody-chelator conjugate is radiolabeled with ⁸⁹Zr to produce the final radioimmunoconjugate for PET imaging.

Caption: General workflow for the radiolabeling of the immunoconjugate with ⁸⁹Zr.

The radiolabeling efficiency is typically high, and specific activities of approximately 2 mCi/mg have been achieved for ⁸⁹Zr-HOPO-trastuzumab.

In Vivo Studies: PET Imaging and Biodistribution

Preclinical evaluation of the radioimmunoconjugate involves PET imaging and biodistribution studies in tumor-bearing animal models.

Caption: Workflow for in vivo evaluation of the ⁸⁹Zr-labeled immunoconjugate.

Conclusion and Future Directions

The bifunctional chelator this compound represents a significant advancement in the field of ⁸⁹Zr-based immuno-PET. Its ability to form highly stable complexes with ⁸⁹Zr in vivo leads to a substantial reduction in off-target bone uptake, thereby improving imaging contrast and safety. The development of a more efficient synthesis has increased its accessibility for further research.

Future work may focus on the clinical translation of this compound-based radioimmunoconjugates. Further optimization of linker technologies, inspired by the flexibility of the improved synthesis, could lead to next-generation chelators with tailored pharmacokinetic properties for a variety of targeting molecules and clinical applications. The superior performance of this compound makes it a strong candidate to replace DFO as the gold standard for ⁸⁹Zr-immuno-PET.

References

The Superiority of p-SCN-Bn-HOPO in Radiochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of radiochemistry and nuclear medicine is continually evolving, with a persistent demand for more stable and effective chelating agents to deliver radiometals for imaging and therapeutic applications. Among the promising next-generation chelators, p-SCN-Bn-HOPO has emerged as a superior bifunctional chelator, particularly for Zirconium-89 (⁸⁹Zr) based immuno-positron emission tomography (immuno-PET). This technical guide provides an in-depth analysis of the key advantages of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Advantages of this compound

The primary advantage of this compound lies in its exceptional in vivo stability when complexed with radiometals like ⁸⁹Zr.[1][2][3][4] This heightened stability directly addresses a significant drawback of the current standard chelator, desferrioxamine (DFO), which is prone to releasing the radiometal in vivo.[1] The released, osteophilic ⁸⁹Zr⁴⁺ cation tends to accumulate in the bone, leading to a higher background signal in PET images and an increased radiation dose to non-target tissues. This compound effectively mitigates this issue, offering a more robust and safer alternative for clinical applications.

Key advantages include:

-

Superior In Vivo Stability: The octadentate nature of the 3,4,3-(LI-1,2-HOPO) backbone of this compound fully coordinates with the Zr⁴⁺ ion, forming a highly stable complex. This is a significant improvement over the hexadentate DFO, which leaves coordination sites on the zirconium ion unsaturated and susceptible to transchelation.

-

Reduced Bone Uptake: The most striking evidence of this compound's superior stability is the markedly decreased accumulation of ⁸⁹Zr in bone tissue compared to ⁸⁹Zr-DFO constructs. This leads to clearer PET images with better tumor-to-bone contrast, which is particularly advantageous for the detection of bone metastases.

-

Comparable Radiolabeling Efficiency: this compound demonstrates efficient radiolabeling under mild conditions, achieving specific activities comparable to those of DFO.

-

Versatile Bifunctional Moiety: The para-isothiocyanate (SCN) group allows for straightforward and efficient conjugation to biomolecules, such as antibodies, through the formation of a stable thiourea bond with lysine residues.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies between this compound and p-SCN-Bn-DFO.

| Parameter | ⁸⁹Zr-HOPO-trastuzumab | ⁸⁹Zr-DFO-trastuzumab | Reference |

| Specific Activity | ~2 mCi/mg | ~2 mCi/mg | |

| Serum Stability (7 days) | ~89.2 ± 0.9% | ~94.7 ± 0.7% | |

| Bone Uptake (336 h) | 2.4 %ID/g | 17.0 %ID/g | |

| Tumor:Bone Ratio | >3 times higher than ⁸⁹Zr-DFO-trastuzumab | - |

Table 1: Comparative data for ⁸⁹Zr-labeled trastuzumab conjugates.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research. The following sections outline the protocols for antibody conjugation, radiolabeling, and serum stability assays as described in the literature.

Ligand-Antibody Conjugation

The conjugation of this compound to an antibody, such as trastuzumab, is achieved through the reaction of the isothiocyanate group of the chelator with the amine side chain of lysine residues on the antibody.

Materials:

-

Antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Add a molar excess of the this compound solution to the antibody solution. A typical ratio is 5:1 (ligand:antibody).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours) with gentle agitation.

-

Purify the resulting antibody-chelator conjugate using size-exclusion chromatography to remove unconjugated chelator.

-

Determine the average number of chelates per antibody using an isotopic dilution assay or other suitable methods.

Radiolabeling Protocol

The radiolabeling of the chelator-antibody conjugate with ⁸⁹Zr is performed under mild conditions to preserve the integrity of the antibody.

Materials:

-

⁸⁹Zr-oxalate solution

-

Chelator-antibody conjugate

-

Ammonium bicarbonate or other suitable buffer (pH 7)

-

Radio-TLC system for quality control

Procedure:

-

To a solution of the chelator-antibody conjugate in a suitable buffer, add the ⁸⁹Zr-oxalate solution.

-

Incubate the reaction mixture at room temperature.

-

Monitor the reaction progress using radio-TLC to determine the radiochemical yield. Labeling is typically quantitative within 1-3 hours.

-

The final radiolabeled antibody can be purified if necessary, although often the labeling is clean enough for direct use.

Serum Stability Assay

The stability of the radiolabeled antibody is assessed by incubating it in human serum and monitoring for the release of the radionuclide over time.

Materials:

-

Radiolabeled antibody conjugate

-

Human serum

-

Incubator at 37°C

-

Radio-TLC system

Procedure:

-

Add a small volume of the radiolabeled antibody conjugate to a larger volume of human serum (e.g., 100 µL of radiolabeled antibody in 900 µL of serum).

-

Incubate the mixture at 37°C with gentle agitation.

-

At various time points (e.g., 1, 24, 48, 72, 168 hours), take an aliquot of the mixture.

-

Analyze the aliquot using radio-TLC to quantify the percentage of intact radiolabeled antibody versus released ⁸⁹Zr.

Visualizing the Workflow and Advantages

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical advantages of this compound.

Figure 1: Experimental workflow for the preparation of ⁸⁹Zr-HOPO-Antibody.

Figure 2: Logical flow demonstrating the advantages of this compound.

Synthesis of this compound

While the initial synthesis of this compound was a multi-step process with a low overall yield, an improved and more efficient four-step synthesis has been developed. This improved synthesis has significantly increased the overall yield to approximately 14.3%, making the chelator more accessible for broader research and clinical development. The new synthetic route also offers the flexibility to modify linker lengths and chemistries, which could be beneficial for optimizing the in vivo clearance properties of future radiopharmaceuticals.

Conclusion

This compound represents a significant advancement in chelator technology for radiometals, particularly for ⁸⁹Zr. Its superior in vivo stability translates directly to tangible benefits in preclinical and potentially clinical settings, most notably the drastic reduction in non-target bone uptake. This leads to improved imaging contrast and a more favorable safety profile. The development of a more efficient synthetic route further enhances its appeal for widespread adoption. As the field of radiopharmaceuticals continues to move towards more precise and personalized medicine, the use of advanced chelators like this compound will be instrumental in realizing the full potential of targeted radionuclide imaging and therapy.

References

Methodological & Application

Synthesis of p-SCN-Bn-HOPO: A Detailed Protocol for Researchers

Application Note

The bifunctional chelator p-SCN-Bn-HOPO (1-(4-isothiocyanatobenzyl)-3,4,3-(LI-1,2-HOPO)) is a critical component in the development of next-generation radioimmunoconjugates for positron emission tomography (PET) imaging. Its octadentate hydroxypyridinone (HOPO) scaffold provides exceptionally stable coordination of Zirconium-89 (⁸⁹Zr), a radionuclide with a half-life suitable for antibody-based imaging. This stability minimizes the in vivo release of ⁸⁹Zr, leading to lower off-target radiation doses, particularly to the bone, compared to traditional chelators like desferrioxamine (DFO). The presence of a para-isothiocyanatobenzyl (SCN-Bn) group allows for efficient and covalent conjugation to primary amines on biomolecules, such as lysine residues of antibodies, forming a stable thiourea linkage.

This document provides detailed protocols for two established synthetic routes to this compound: the original 9-step synthesis and an improved, more efficient 4-step synthesis. The improved synthesis offers a significantly higher overall yield, making the chelator more accessible for research and clinical development. Additionally, this note includes protocols for antibody conjugation and radiolabeling with ⁸⁹Zr, along with a summary of key quantitative data.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and application of this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Original 9-Step Synthesis | Improved 4-Step Synthesis | Reference |

| Overall Yield | ~1.4% | 14.3% | [1][2] |

| Number of Steps | 9 | 4 | [1][2] |

| Purification | Multiple HPLC purifications of intermediates | Preparative HPLC of the final product only | [1] |

Table 2: Characterization and Performance Data of this compound Conjugates

| Parameter | Value | Reference |

| Molecular Weight | 911.94 g/mol | |

| Chemical Formula | C₄₃H₄₅N₉O₁₂S | |

| Average Chelates per Antibody (Trastuzumab) | 2.8 ± 0.2 | |

| Specific Activity of ⁸⁹Zr-HOPO-Trastuzumab | ~2 mCi/mg | |

| In Vitro Stability in Human Serum (7 days) | ~90% intact | |

| In Vivo Bone Uptake (336 h post-injection) | 2.4 %ID/g |

Experimental Protocols

Improved 4-Step Synthesis of this compound

This improved synthesis significantly enhances the overall yield and reduces the number of purification steps required.

Step 1: Synthesis of Mono-substituted Spermine

-

To a solution of spermine in acetonitrile, add potassium carbonate.

-

Add 2-(4-tert-butylaminophenylethyl) 4-methylbenzenesulfonate.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to isolate the mono-substituted spermine derivative.

Step 2: Acylation with Protected HOPO

-

Dissolve the mono-substituted spermine from Step 1 in dichloromethane.

-

Add triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The resulting product is carried forward without further purification. The combined yield for steps 1 and 2 is approximately 42%.

Step 3: Deprotection of the HOPO Moieties

-

Dissolve the product from Step 2 in dichloromethane.

-

Cool the solution to -20 °C.

-

Add a solution of boron trichloride (BCl₃) in p-xylene dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. A precipitate will form.

-

Isolate the precipitate by centrifugation.

-

Wash the solid with dry acetone and centrifuge again. Repeat this washing step three times.

-

Dry the resulting white solid under vacuum. The yield for this step is typically quantitative (95-99%).

Step 4: Formation of the Isothiocyanate Group

-

Dissolve the deprotected product from Step 3 in a mixture of acetonitrile and water.

-

Add triethylamine.

-

Add a solution of di-2-pyridyl thiocarbonate.

-

Stir the reaction at room temperature for 1 hour.

-

Purify the final product, this compound, by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The yield for this final step is approximately 36%.

Original 9-Step Synthesis of this compound

This was the first reported synthesis of this compound and involves more steps and purifications.

An overview of the steps includes:

-

Trifluoroacetylation of spermine.

-

Boc-protection of the remaining primary amine.

-

Removal of trifluoroacetyl groups.

-

Alkylation with 4-nitrophenethyl tosylate.

-

Removal of the Boc protecting group.

-

Acylation with 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride.

-

Reduction of the nitro group to an amine.

-

Deprotection of the benzyloxy groups on the HOPO moieties.

-

Conversion of the aniline to the isothiocyanate.

Detailed experimental procedures for each of these steps can be found in the supporting information of Deri et al., Bioconjugate Chemistry, 2015.

Antibody Conjugation

-

Prepare a stock solution of the antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Add the this compound solution to the antibody solution at a molar ratio of approximately 5:1 (chelator:antibody).

-

Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.

-

Purify the resulting immunoconjugate using size-exclusion chromatography (e.g., PD-10 desalting column) to remove unconjugated chelator.

-

Determine the number of chelators per antibody using methods such as MALDI-TOF mass spectrometry or an isotopic dilution assay.

Radiolabeling with Zirconium-89

-

Prepare a solution of ⁸⁹Zr-oxalate in 0.25 M HEPES buffer (pH 7.0-7.2).

-

Add the HOPO-conjugated antibody to the ⁸⁹Zr solution.

-

Incubate the reaction at room temperature for 1-3 hours.

-

Monitor the radiolabeling efficiency using instant thin-layer chromatography (iTLC).

-

Purify the radiolabeled antibody from unincorporated ⁸⁹Zr using a size-exclusion column.

Visualizations

Synthesis and Application Workflow

Caption: Workflow for the synthesis of this compound and its application in PET imaging.

Chelation and Conjugation Mechanism

Caption: Chelation of ⁸⁹Zr by the HOPO scaffold and conjugation to an antibody.

References

Step-by-Step Guide to p-SCN-Bn-HOPO Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of the bifunctional chelator p-SCN-Bn-HOPO (1-(4-isothiocyanatophenyl)methyl-3,4,3-LI(1,2-HOPO)). This chelator is of significant interest for radiopharmaceutical applications, particularly for the stable chelation of Zirconium-89 (⁸⁹Zr) in the development of antibody-based positron emission tomography (PET) imaging agents.[1][2] The protocols detailed herein are based on an improved and efficient four-step synthetic route, which offers a significant increase in overall yield compared to previous methods.[1][3]

Introduction

The hydroxypyridinone (HOPO) chelator, 3,4,3-LI(1,2-HOPO), is an octadentate ligand known for its high affinity and stability with various metal ions, including Zr(IV).[4] The bifunctional derivative, this compound, incorporates an isothiocyanate group, enabling covalent conjugation to biomolecules such as antibodies. The resulting radioimmunoconjugates, particularly with ⁸⁹Zr, have demonstrated excellent in vivo stability, leading to high-quality PET images with low background and minimal bone uptake, a common issue with other chelators. The improved four-step synthesis presented here makes this valuable chelator more accessible for preclinical and clinical research.

Overall Synthesis Workflow

The synthesis of this compound is achieved in four main steps starting from commercially available spermine. The workflow is designed to be efficient, eliminating the need for multiple HPLC purifications of intermediates.

Caption: Overall workflow for the synthesis of this compound and its subsequent application in immuno-PET.

Experimental Protocols

Step 1: Synthesis of Mono-Substituted Spermine Derivative

This step involves the mono-alkylation of spermine with a protected amino-benzyl derivative.

Protocol:

-

To a solution of spermine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

-

Add a solution of 2-(4-tertiarybutyl-aminophenyl)ethyl 4-methylbenzenesulfonate (1 equivalent) in acetonitrile dropwise.

-

Reflux the reaction mixture for 8-10 hours.

-

Cool the mixture to room temperature and filter to remove potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness.

-

Purify the crude product by preparative silica gel TLC using methanol as the eluent to isolate the mono-substituted spermine. The product can be visualized under a UV lamp.

| Reagent/Solvent | Molar Ratio | Notes |

| Spermine | 1 | |

| 2-(4-tertiarybutyl-aminophenyl)ethyl 4-methylbenzenesulfonate | 1 | |

| Potassium Carbonate | 2 | |

| Acetonitrile | - | Solvent |

| Dichloromethane | - | Extraction Solvent |

| Methanol | - | Eluent for TLC |

Step 2: Coupling with 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride

The mono-substituted spermine is then coupled with four equivalents of the protected HOPO acid chloride.

Protocol:

-

Dissolve the mono-substituted spermine (1 equivalent) in dry dichloromethane.

-

Add triethylamine (4.2 equivalents) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare the acid chloride by reacting 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid with oxalyl chloride.

-

Add the freshly prepared solution of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride (4.2 equivalents) in dichloromethane dropwise to the spermine solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is used in the next step without further purification. The yield over two steps is approximately 42%.

| Reagent/Solvent | Molar Ratio | Notes |

| Mono-substituted spermine | 1 | |

| 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride | 4.2 | |

| Triethylamine | 4.2 | Base |

| DMAP | Catalytic | Catalyst |

| Dichloromethane | - | Solvent |

Step 3: Deprotection of Benzyl and BOC Groups

The benzyl and BOC protecting groups are removed simultaneously using a strong Lewis acid.

Protocol:

-

Dissolve the crude product from Step 2 in dry dichloromethane under a nitrogen atmosphere.

-

Cool the solution to -20 °C.

-

Add a solution of boron trichloride (BCl₃) in p-xylene dropwise. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Centrifuge the mixture to collect the precipitate.

-

Wash the precipitate with dry acetone three times by repeated centrifugation and decantation.

-

Dry the resulting white solid under vacuum. This step typically results in a quantitative yield (95-99%).

| Reagent/Solvent | Molar Ratio | Notes |

| Protected HOPO-spermine conjugate | 1 | |

| Boron trichloride (BCl₃) in p-xylene | Excess | Deprotecting agent |

| Dichloromethane | - | Solvent |

| Acetone | - | Washing solvent |

Step 4: Formation of the Isothiocyanate Group

The final step is the conversion of the primary amine to the isothiocyanate functionality.

Protocol:

-

Dissolve the deprotected product from Step 3 (1 equivalent) in a mixture of acetonitrile and water.

-

Add triethylamine to basify the solution.

-

Add a solution of di-2-pyridyl thiocarbonate (1.5 equivalents) in acetonitrile.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by LCMS.

-

Purify the final product, this compound, by preparative HPLC. The overall yield for this step is approximately 36%.

| Reagent/Solvent | Molar Ratio | Notes |

| Deprotected HOPO-spermine conjugate | 1 | |

| Di-2-pyridyl thiocarbonate | 1.5 | Thiocarbonylating agent |

| Triethylamine | Excess | Base |

| Acetonitrile/Water | - | Solvent |

Application in Immuno-PET